N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme . It also contains a benzo[b]thiophene ring, which is a polycyclic aromatic compound that consists of a benzene ring fused to a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and benzo[b]thiophene rings, along with the cyclopropyl and carboxamide groups . The exact 3D structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall shape of the molecule, and the specific arrangement of its atoms .Scientific Research Applications
Chemical Synthesis and Modifications
Research in chemical synthesis highlights the dearomatising rearrangements of lithiated thiophenecarboxamides, where compounds bearing certain substituents undergo cyclisation and rearrangements to form structurally complex molecules with potential biological activity (Clayden et al., 2004). Another study focuses on the synthesis of benzothiazole derivatives, showcasing the design and creation of molecules with significant antitumor properties (Yoshida et al., 2005).
Biological Activity
Several compounds structurally related to N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide have been synthesized and evaluated for their potential biological activities. For instance, compounds with cyclopropane moieties have been explored for their anticancer potential (Pokhodylo et al., 2021). Additionally, research into the electrocarboxylation of aromatic ketones presents a novel approach to synthesizing carboxylated derivatives, potentially useful in various pharmaceutical applications (Scialdone et al., 2006).
Mechanism of Action
Mode of Action
Many compounds containing a benzothiophene ring are known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many pyrrole-containing compounds are involved in a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Based on the biological activities of other pyrrole-containing compounds, it could potentially have a wide range of effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-19-10-4-6-15(19)12-20(14-8-9-14)18(21)17-11-13-5-2-3-7-16(13)22-17/h2-7,10-11,14H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZDBGSUICDFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide |
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